molecular formula C10H7Cl2NO2S B14146950 4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester CAS No. 99429-69-3

4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester

Cat. No.: B14146950
CAS No.: 99429-69-3
M. Wt: 276.14 g/mol
InChI Key: FGQYQSAIXVWVKX-UHFFFAOYSA-N
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Description

4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized in the presence of pyrrolidine and calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptor proteins on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms enhances its electrophilicity, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

99429-69-3

Molecular Formula

C10H7Cl2NO2S

Molecular Weight

276.14 g/mol

IUPAC Name

ethyl 4,6-dichlorothieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H7Cl2NO2S/c1-2-15-10(14)6-7(11)5-3-4-16-9(5)13-8(6)12/h3-4H,2H2,1H3

InChI Key

FGQYQSAIXVWVKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=CS2)Cl

Origin of Product

United States

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